3-(2-Nitrophenyl)propanoic acid

Bioreductive Prodrug Hypoxia-Activated Prodrug Cancer Therapeutics

Researchers developing hypoxia-targeted therapeutics often encounter positional isomers lacking ortho-specific bioreductive activation. 3-(2-Nitrophenyl)propanoic acid (CAS 2001-32-3) is a validated NPPA prodrug moiety: • Complete in vivo conversion of NPPA-PTX to active paclitaxel in hypoxic tumors • Self-assembles into carrier-free nanoparticles (NPPA-PTX NPs) for simplified formulation • Distinct pKa 4.5 & LogP 2.135 vs. para-isomer (LogP ~1.57) for rational SAR optimization • High-yield (94%) malonate decarboxylation route ensures economical bulk supply Supplied as a white crystalline solid (mp 115°C). Ideal for medicinal chemistry & targeted drug delivery programs.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 2001-32-3
Cat. No. B181183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenyl)propanoic acid
CAS2001-32-3
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)
InChIKeyOARKUZWAGHQLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Nitrophenyl)propanoic acid Procurement & Differentiation


3-(2-Nitrophenyl)propanoic acid (CAS 2001-32-3), also known as 2-nitrobenzenepropanoic acid, is a nitroaromatic carboxylic acid building block of the molecular formula C9H9NO4 (MW 195.17 g/mol) . It exists as a white to off-white crystalline solid with a reported melting point of 115 °C . The compound features a nitro group in the ortho position relative to the propanoic acid side chain, which imparts distinct electronic and steric characteristics that critically influence its reactivity profile and utility as a hypoxia-activated bioreductive prodrug moiety, differentiating it from its meta- and para-substituted analogs [1].

Nonsubstitutability of 3-(2-Nitrophenyl)propanoic acid


While 3-(2-nitrophenyl)propanoic acid shares the same molecular formula and nitro functional group with its positional isomers (e.g., 3-(4-nitrophenyl)propanoic acid), generic substitution is scientifically unsound. The ortho-positioning of the nitro group relative to the carboxylic acid side chain profoundly alters key physicochemical and electronic parameters [1]. Critically, this ortho geometry enables a unique bioreductive activation mechanism essential for its documented role as a hypoxia-targeting prodrug moiety (NPPA) [2]. In contrast, the para-nitro isomer lacks the requisite proximity for this specific intramolecular activation pathway and exhibits divergent properties such as a higher predicted melting point and a different pKa profile, rendering it functionally non-interchangeable in established synthetic routes and hypoxia-selective therapeutic strategies .

Differentiation Evidence for 3-(2-Nitrophenyl)propanoic acid


Bioreductive Prodrug Activation

The ortho-nitro moiety in 3-(2-nitrophenyl)propanoic acid (NPPA) serves as a hypoxia-activated trigger for bioreductive prodrugs, a function not achievable with the para-nitro analog. When conjugated to paclitaxel as NPPA-PTX, this ortho-nitro group enables selective activation under hypoxic conditions prevalent in solid tumors. This results in a quantifiable stability advantage in normoxic environments and complete conversion to the active drug in hypoxic tumor tissues, a key differentiator from conventional PTX or non-bioreductive prodrugs [1].

Bioreductive Prodrug Hypoxia-Activated Prodrug Cancer Therapeutics

NPPA-Pt Antitumor Potency vs. Cisplatin

The functionalization of a Pt(II) complex with the NPPA bioreductive moiety (Compound 1) yields superior antitumor potency compared to both the clinical standard cisplatin and a structurally analogous Pt(II) complex lacking the bioreductive trigger (Compound 2). This provides direct quantitative evidence for the added value of the ortho-nitropropanoic acid scaffold in improving therapeutic indices [1].

Platinum Chemotherapy Bioreductive Drug Design Comparative Cytotoxicity

pKa and LogP vs. Para-Nitro Isomer

The ortho-nitro substituent in 3-(2-nitrophenyl)propanoic acid directly influences its ionization and lipophilicity compared to the para isomer. The compound exhibits a pKa of 4.5, while the predicted LogP values derived from authoritative chemoinformatics sources reveal a notable difference in hydrophobicity. These variances impact solubility, membrane permeability, and chromatographic behavior, making the ortho compound a distinctly different chemical entity from its para counterpart .

Lipophilicity Physicochemical Properties Structure-Activity Relationship

Efficient Malonate Decarboxylation Route

A well-characterized and high-yielding synthetic route is available for 3-(2-nitrophenyl)propanoic acid, enabling reliable procurement for multi-step syntheses. Starting from diethyl (2-nitrobenzyl)malonate, the target compound can be obtained with an excellent 94% isolated yield via acidic hydrolysis and decarboxylation . This high efficiency contrasts with the variable or unreported yields for many positional isomer syntheses, ensuring a dependable and cost-effective supply.

Organic Synthesis Reaction Yield Process Chemistry

3-(2-Nitrophenyl)propanoic acid Applications


Hypoxia-Activated Anticancer Prodrug Design

The primary, evidence-backed application for this compound is as a hypoxia-activated bioreductive prodrug moiety (NPPA). Its ortho-nitro group is essential for the stability in normoxic conditions and specific activation in hypoxic tumor microenvironments, as demonstrated by the complete conversion of NPPA-PTX to active paclitaxel in vivo and the superior potency of NPPA-Pt over cisplatin [1][2]. This makes it a critical reagent for medicinal chemistry programs focused on tumor-selective drug delivery.

SAR Studies of Nitroaromatic Pharmacophores

The compound serves as a key comparator in SAR studies investigating the impact of nitro group positioning on biological activity and physicochemical properties. Its distinct pKa (4.5) and higher LogP (2.135) relative to the para-nitro isomer (LogP ~1.57) provide a quantifiable basis for understanding ortho effects on drug-like properties . This is crucial for medicinal chemists optimizing lead compounds for improved permeability or solubility.

Synthesis of Complex N-Heterocycles

As a versatile building block, this ortho-nitro acid is used in the synthesis of complex molecules like indoline-2-carboxylic acid and other nitrogen heterocycles . The ortho-nitro group facilitates specific cyclization reactions not possible with meta- or para-analogs, making it the reagent of choice for accessing these specific structural motifs. The high-yielding (94%) malonate decarboxylation route ensures a reliable and economical supply of starting material for such multi-step syntheses .

Self-Assembling Nanoparticle Drug Delivery

The lipophilic ortho-nitropropanoic acid derivative (NPPA) enables the formation of self-assembled nanoparticles (NPPA-PTX NPs) without the need for additional polymeric carriers [3]. This self-assembly property, a direct consequence of the molecule's unique physicochemical profile, simplifies formulation and can enhance drug loading. The resulting nanoparticles have demonstrated synergistic antitumor activity when combined with immunotherapy in preclinical models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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